molecular formula C10H14ClNO3 B1393672 H-D-Ser(Bzl)-OH.HCl CAS No. 1233494-98-8

H-D-Ser(Bzl)-OH.HCl

Cat. No.: B1393672
CAS No.: 1233494-98-8
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser(Bzl)-OHHCl typically involves the protection of the hydroxyl group of D-serine with a benzyl groupThe reaction conditions often include the use of solvents like dichloromethane and reagents such as benzyl chloride .

Industrial Production Methods

Industrial production of H-D-Ser(Bzl)-OH.HCl involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-D-Ser(Bzl)-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-serine, which have applications in different fields of research .

Scientific Research Applications

H-D-Ser(Bzl)-OH.HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Plays a role in studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Ser(Bzl)-OH.HCl involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through pathways involving amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Ser(Bzl)-OH.HCl is unique due to its specific benzyl protection, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and research applications .

Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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